

Introduction: The Versatile Scaffold of Substituted Mercaptobenzoic Acids

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Compound of Interest

Compound Name:	2-Mercapto-4-methoxybenzoic acid
CAS No.:	80568-44-1
Cat. No.:	B8810602

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In the landscape of medicinal chemistry, the design of novel therapeutic agents often hinges on the utilization of versatile molecular scaffolds that can be readily modified to optimize biological activity and pharmacokinetic properties. Benzoic acid derivatives, in particular, are ubiquitous in pharmaceuticals, serving as foundational structures for a wide range of drugs.^[1] The introduction of a mercapto (thiol) group adds a layer of chemical reactivity and biological interactivity that is of significant interest. The thiol group, a sulfur analogue of the hydroxyl group, is more nucleophilic, more acidic, and readily participates in redox reactions, such as the formation of disulfide bridges, which are critical in stabilizing protein structures.^{[2][3]}

This guide focuses on the **2-Mercapto-4-methoxybenzoic acid** scaffold. This particular arrangement of functional groups—a carboxylic acid, a thiol, and a methoxy group on a benzene ring—creates a unique chemical entity with distinct reactive sites. The interplay between the nucleophilic thiol, the acidic carboxylic acid, and the electron-donating methoxy group governs the molecule's overall properties and presents a rich platform for synthetic derivatization. Understanding the chemical properties of this core structure is paramount for its exploitation in the rational design of novel drug candidates with potential applications ranging from anti-inflammatory to antimicrobial and anticancer agents.^{[4][5][6]}

Synthesis and Derivatization Strategies

The synthetic accessibility of a scaffold is a critical factor in drug development. The **2-Mercapto-4-methoxybenzoic acid** core and its derivatives can be approached through logical, well-established organic chemistry transformations.

Synthesis of the Core Scaffold

A plausible synthetic pathway to the core **2-Mercapto-4-methoxybenzoic acid** structure begins with a commercially available precursor, 3-methoxyphenol. The synthesis involves two key transformations: carboxylation of the phenol and subsequent introduction of the thiol group.

- **Carboxylation (Kolbe-Schmitt Reaction):** 3-Methoxyphenol can be converted to its phenolate salt, which is then carboxylated, typically using carbon dioxide under pressure and heat.^{[7][8]} This reaction generally yields a mixture of ortho and para isomers. The desired 4-hydroxy-3-methoxybenzoic acid (vanillic acid) or 2-hydroxy-5-methoxybenzoic acid would be the main products. For our target, we would need to start with a precursor that directs carboxylation appropriately or separate the desired isomer. A more direct route starts with 3-methoxythiophenol, though this precursor is less common.
- **Introduction of the Thiol Group:** A common method to introduce a thiol group onto an aromatic ring is via the reduction of a sulfonyl chloride or through a Newman-Kwart rearrangement. Alternatively, direct thiolation can sometimes be achieved under specific catalytic conditions.

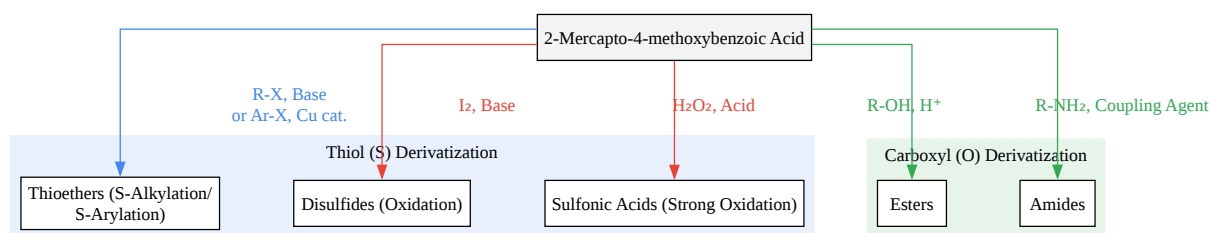
Key Derivatization Pathways

The true utility of the **2-Mercapto-4-methoxybenzoic acid** scaffold lies in its potential for derivatization at its three primary functional sites.

- **Thiol Group (S-Derivatization):** The thiol group is a potent nucleophile, making it the most common site for modification.^[2]
 - **S-Alkylation/Arylation:** Reaction with alkyl halides or tosylates in the presence of a base readily forms thioethers. For arylation, copper-catalyzed Ullmann condensation with aryl halides is a classic and effective method.^{[9][10]}

- Oxidation: The thiol can be oxidized to form a disulfide (a dimer), or under stronger conditions, to sulfinic or sulfonic acids.[11] The reversible formation of disulfides is a key process in many biological systems.[12]
- Carboxylic Acid Group (O-Derivatization): Standard transformations of the carboxyl group are used to modulate polarity, solubility, and bioavailability.
 - Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an activated intermediate (e.g., acid chloride) yields esters.
 - Amidation: Reaction with amines, typically using coupling agents like DCC or EDC, produces amides.
- Aromatic Ring: The electron-donating methoxy and thiol groups activate the ring towards electrophilic aromatic substitution, although the carboxylic acid is deactivating. Further functionalization of the ring is possible but requires careful consideration of directing effects.

The following diagram illustrates the primary pathways for creating a diverse library of derivatives from the core scaffold.



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Caption: Key derivatization pathways for the **2-Mercapto-4-methoxybenzoic acid** scaffold.

Physicochemical and Spectroscopic Profile

The chemical and physical properties of these derivatives are fundamental to their behavior in both chemical reactions and biological systems.

Core Physicochemical Properties

Property	Description	Expected Value/Characteristic
Molecular Formula	C ₈ H ₈ O ₃ S	
Molecular Weight	184.21 g/mol	[13]
Acidity (pKa)	Two acidic protons	The carboxylic acid proton is expected to have a pKa around 4-5. The thiol proton is more acidic than an alcohol, with an expected pKa around 8-10.[11]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. Solubility in aqueous solutions increases significantly at basic pH due to deprotonation of the carboxylic acid.[14]	
Appearance	Typically a yellow or off-white solid, characteristic of many thiophenols.[13]	

Spectroscopic Signatures

Spectroscopic analysis is essential for structural confirmation of the core molecule and its derivatives.

Technique	Functional Group	Expected Chemical Shift / Absorption Frequency
¹ H NMR	Carboxylic Acid (-COOH)	δ 10-13 ppm (broad singlet)
Aromatic (Ar-H)	δ 6.5-8.0 ppm (characteristic splitting pattern)	
Thiol (-SH)	δ 3-5 ppm (often broad, may exchange with D ₂ O)	
Methoxy (-OCH ₃)	δ ~3.8 ppm (singlet)	
¹³ C NMR	Carbonyl (C=O)	δ 165-175 ppm
Aromatic (Ar-C)	δ 110-165 ppm	
Methoxy (-OCH ₃)	δ ~55 ppm	
IR Spectroscopy	O-H stretch (Carboxylic Acid)	2500-3300 cm ⁻¹ (very broad) [15]
	C=O stretch (Carboxylic Acid)	1680-1710 cm ⁻¹ (strong)[15]
	S-H stretch (Thiol)	2550-2600 cm ⁻¹ (weak and often difficult to observe)
	C-O stretch (Ether & Acid)	1200-1300 cm ⁻¹ (strong)
Mass Spectrometry	Molecular Ion (M ⁺)	Expected at m/z = 184

Biological Activities and Potential Therapeutic Applications

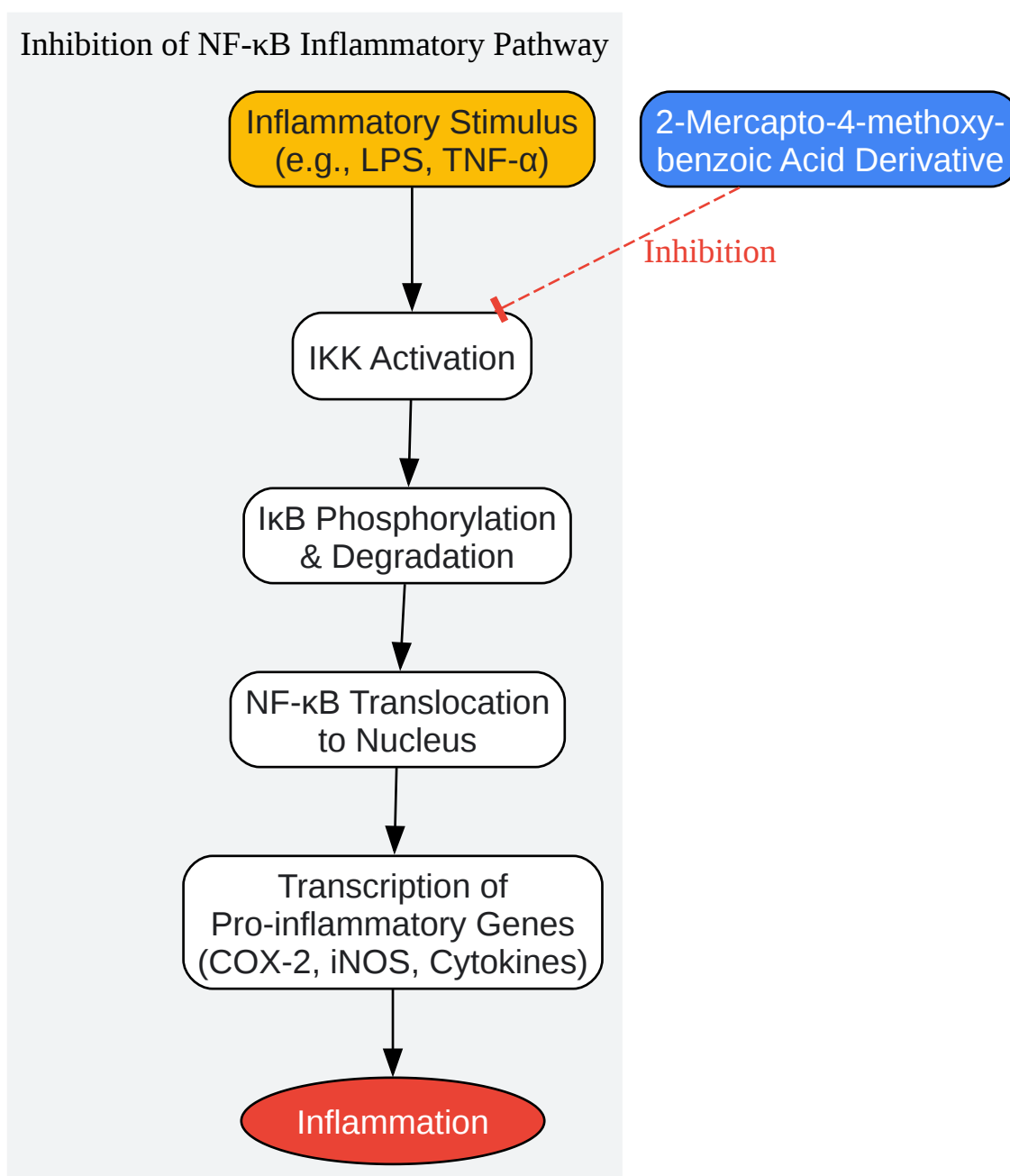
While direct biological data for **2-Mercapto-4-methoxybenzoic acid** is limited, the activities of related structures provide strong rationale for its investigation in several therapeutic areas. Derivatives of 4-methoxybenzoic acid are known for their antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[16] Similarly, mercaptobenzothiazole and mercaptobenzoxazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects.[6][17][18]

Potential Mechanisms of Action

The unique combination of functional groups suggests several potential mechanisms of action:

- **Enzyme Inhibition:** The thiol group can act as a coordinating ligand for metal ions (e.g., zinc, iron) within the active sites of metalloenzymes, leading to inhibition.
- **Antioxidant Activity:** Thiols are known radical scavengers and can participate in redox cycling, helping to mitigate oxidative stress.^[5] This is a key mechanism in their anti-inflammatory and hepatoprotective effects.^[5]
- **Kinase Inhibition:** Many heterocyclic drug scaffolds, often developed from precursors like these, function as kinase inhibitors by competing for the ATP-binding site.^[18]
- **Disruption of Signaling Pathways:** Compounds derived from the related 4-methoxybenzoic acid scaffold have been shown to induce apoptosis in cancer cells by targeting critical cell survival pathways like Akt/NF- κ B.^[19]

The diagram below illustrates a potential mechanism by which a derivative could exert anti-inflammatory effects by inhibiting the NF- κ B signaling pathway.



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Caption: Hypothetical inhibition of the NF- κ B pathway by a derivative.

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for the synthesis of a representative derivative and for a key biological assay.

Protocol 1: Synthesis of S-benzyl-2-mercapto-4-methoxybenzoic acid (A Thioether Derivative)

This protocol describes the S-alkylation of the core scaffold with benzyl bromide.

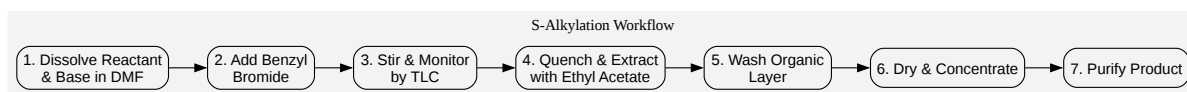
Materials:

- **2-Mercapto-4-methoxybenzoic acid** (1.0 eq)
- Benzyl bromide (1.1 eq)
- Potassium carbonate (K_2CO_3 , 2.0 eq)
- Dimethylformamide (DMF)
- Ethyl acetate
- 1M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- **Reaction Setup:** Dissolve **2-Mercapto-4-methoxybenzoic acid** in DMF in a round-bottom flask equipped with a magnetic stir bar.
- **Base Addition:** Add potassium carbonate to the solution and stir for 15 minutes at room temperature.
- **Alkylation:** Add benzyl bromide dropwise to the stirring mixture.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

- Extraction: Extract the aqueous layer three times with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and finally brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure thioether derivative.
- Characterization: Confirm the structure of the final product using NMR, IR, and Mass Spectrometry.



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Caption: Workflow for the synthesis of an S-alkylated derivative.

Protocol 2: DPPH Free Radical Scavenging Assay (Antioxidant Activity)

This assay quantifies the ability of a compound to act as a free radical scavenger.

Materials:

- Test compound (dissolved in methanol or DMSO)
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
- Ascorbic acid (positive control)

- Methanol
- 96-well microplate
- Microplate reader

Procedure:

- Preparation: Prepare a series of dilutions of the test compound and the ascorbic acid control in methanol.
- Assay Setup: In a 96-well plate, add 100 μ L of the DPPH solution to each well.
- Sample Addition: Add 100 μ L of the various concentrations of the test compound, control, or methanol (as a blank) to the wells.
- Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity using the following formula:
 - % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
 - Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.
- IC₅₀ Determination: Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

The **2-Mercapto-4-methoxybenzoic acid** scaffold represents a promising and highly adaptable platform for modern drug discovery. Its distinct functional groups offer multiple handles for synthetic modification, allowing for the creation of large and diverse chemical libraries. The inherent reactivity of the thiol group, combined with the established biological relevance of the substituted benzoic acid core, provides a strong foundation for developing

novel therapeutic agents. The insights and protocols detailed in this guide are intended to empower researchers to explore the full potential of these derivatives in the pursuit of new medicines to address pressing healthcare challenges.

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